![molecular formula C24H26N4O5S B2377643 4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide CAS No. 878057-87-5](/img/structure/B2377643.png)
4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
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Overview
Description
The compound “4-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis
The piperidone analogs that are synthesized have been bio-assayed for their varied activity . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized to study their biological activity .Scientific Research Applications
Synthesis and Antibacterial Studies
- Synthesis and Spectral Analysis: This chemical compound has been synthesized and analyzed for its structural properties, showing promise in the development of new chemicals with potential applications in various fields, including medicinal chemistry (Khalid et al., 2016).
- Antibacterial Potentials: Similar derivatives have been created to evaluate their antibacterial potentials, suggesting possible applications in combating bacterial infections (Iqbal et al., 2017).
Anticholinesterase and Anticancer Activities
- Anti-Acetylcholinesterase Activity: Some derivatives of this compound have been found to exhibit significant anti-acetylcholinesterase activity, which could be beneficial in treatments for diseases like Alzheimer's (Sugimoto et al., 1990).
- Pro-apoptotic and Anticancer Agents: There's evidence to suggest that some derivatives may act as pro-apoptotic agents in cancer treatment, particularly against melanoma cell lines (Yılmaz et al., 2015).
Antiprion Activities and Other Biological Properties
- Antiprion Agents: Some benzamide derivatives, similar in structure, have shown potential as antiprion agents, which could be vital in developing treatments for prion diseases (Fiorino et al., 2012).
- Diverse Biological Activities: Derivatives of this compound have been evaluated for multiple biological activities, including antimicrobial, anti-inflammatory, and other pharmacological properties (Patel et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic potential against leukemia cell lines , suggesting that the compound might target proteins or pathways involved in cell proliferation and survival.
Biochemical Pathways
Given its potential anti-leukemic activity , it may affect pathways related to cell cycle regulation, apoptosis, and signal transduction.
Result of Action
The compound has shown cytotoxic potential against two leukemia cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
properties
IUPAC Name |
4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c25-24(31)17-8-10-18(11-9-17)26-22(29)16-34(32,33)21-14-28(20-7-3-2-6-19(20)21)15-23(30)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H2,25,31)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXKVTYIPYIECQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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